molecular formula C12H16FN5O2 B159979 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine CAS No. 132722-92-0

9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine

Cat. No. B159979
M. Wt: 281.29 g/mol
InChI Key: JGGATLHBDCQYHB-YVZVNANGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine, commonly known as 2'-fluorinated 2'-deoxyadenosine (F-ddA), is a nucleoside analog that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism Of Action

9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine exerts its antiviral and anticancer effects by inhibiting DNA synthesis. As a nucleoside analog, 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine is incorporated into the growing DNA strand during replication, leading to premature termination of DNA synthesis. This mechanism of action is similar to that of other nucleoside analogs, such as azidothymidine (AZT), which is used in the treatment of HIV.

Biochemical And Physiological Effects

9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine has been shown to have low toxicity and high selectivity for cancer cells and virus-infected cells. In addition, 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine has a longer half-life than other nucleoside analogs, which could reduce the frequency of dosing required for therapeutic efficacy. 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and tissue distribution.

Advantages And Limitations For Lab Experiments

9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in biochemical and pharmacological assays. However, 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine is relatively expensive compared to other nucleoside analogs, which could limit its use in large-scale experiments. In addition, 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine has not been extensively studied in animal models, which could limit its translational potential.

Future Directions

There are several future directions for research on 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine. One area of interest is the development of 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine in combination with other drugs, such as immune checkpoint inhibitors, to enhance its therapeutic efficacy. Finally, further studies are needed to evaluate the safety and efficacy of 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine in animal models and clinical trials.

Synthesis Methods

The synthesis of 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine involves the reaction of 2,3,5-tri-O-benzoyl-D-arabinofuranose with 2,6-diaminopurine in the presence of trifluoroacetic acid. The resulting intermediate is then subjected to a fluorination reaction using diethylaminosulfur trifluoride to yield 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine. This method has been optimized to achieve high yields and purity of 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine.

Scientific Research Applications

9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine has been extensively studied for its potential use in the treatment of various diseases, including viral infections, cancer, and autoimmune disorders. In vitro studies have shown that 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine exhibits potent antiviral activity against HIV-1, hepatitis B virus, and herpes simplex virus. In addition, 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. 9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine has also been investigated for its immunomodulatory properties, which could be useful in the treatment of autoimmune disorders.

properties

CAS RN

132722-92-0

Product Name

9-(2,3-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)-2,N6-dimethyladenine

Molecular Formula

C12H16FN5O2

Molecular Weight

281.29 g/mol

IUPAC Name

[(2S,4S,5R)-4-fluoro-5-[2-methyl-6-(methylamino)purin-9-yl]oxolan-2-yl]methanol

InChI

InChI=1S/C12H16FN5O2/c1-6-16-10(14-2)9-11(17-6)18(5-15-9)12-8(13)3-7(4-19)20-12/h5,7-8,12,19H,3-4H2,1-2H3,(H,14,16,17)/t7-,8-,12+/m0/s1

InChI Key

JGGATLHBDCQYHB-YVZVNANGSA-N

Isomeric SMILES

CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C[C@H](O3)CO)F)NC

SMILES

CC1=NC(=C2C(=N1)N(C=N2)C3C(CC(O3)CO)F)NC

Canonical SMILES

CC1=NC(=C2C(=N1)N(C=N2)C3C(CC(O3)CO)F)NC

Other CAS RN

132722-92-0

Origin of Product

United States

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